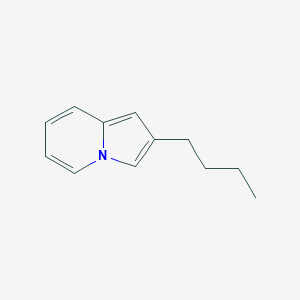

2-Butyl-indolizine

Description

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

2-butylindolizine |

InChI |

InChI=1S/C12H15N/c1-2-3-6-11-9-12-7-4-5-8-13(12)10-11/h4-5,7-10H,2-3,6H2,1H3 |

InChI Key |

LFYGZTYYDMPEHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CN2C=CC=CC2=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of indolizine derivatives, including 2-butyl-indolizine, as antimicrobial agents. Research indicates that certain synthesized indolizines exhibit moderate to good potency against various strains of Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. The minimum inhibitory concentration (MIC) for some derivatives ranged from 4 to 64 µg/mL, showcasing their potential as novel anti-tubercular agents . Molecular docking studies suggest that these compounds may target enzymes such as enoyl-acyl carrier protein reductase (InhA), which is crucial for the bacterial fatty acid synthesis pathway .

Anti-Cancer Properties

Indolizine compounds have also been investigated for their anti-cancer properties. Their ability to inhibit key signaling pathways involved in tumor growth and metastasis has been documented. For instance, the indolizine scaffold has been used to design molecules that act as inhibitors of vascular endothelial growth factor (VEGF), which plays a critical role in angiogenesis . The intrinsic fluorescence of the indolizine core facilitates monitoring during biochemical assays, making it a valuable tool for drug development .

Neuroprotective Effects

Indolizines have shown promise in neuroprotection, with studies indicating their potential as therapeutic agents for neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress contributes to their neuroprotective effects .

Material Science Applications

Dye-Sensitized Solar Cells

Indolizines are being explored as dyes for dye-sensitized solar cells (DSSCs). Their unique electronic properties allow them to effectively absorb light and convert it into energy, making them suitable candidates for enhancing solar cell efficiency . The modification of indolizine derivatives can lead to improved light-harvesting capabilities and stability under operational conditions.

Surface Functionalization

The versatility of indolizines extends to surface functionalization applications where they can be utilized to modify surfaces for various industrial purposes. The ability to introduce different functional groups onto the indolizine scaffold allows for tailored interactions with substrates, enhancing adhesion properties or creating specific chemical environments on surfaces .

Biochemical Applications

Affinity Chromatography

this compound derivatives have been successfully employed in affinity chromatography techniques. By conjugating these compounds with biotin, researchers have developed tools for isolating specific proteins from complex mixtures. This application is particularly valuable in proteomics studies where identifying protein interactions is crucial .

Fluorescent Probes

The intrinsic fluorescence properties of indolizines enable their use as fluorescent probes in biological assays. They can be used to track cellular processes or monitor the interaction between drugs and biological targets, providing insights into mechanisms of action at a molecular level .

Chemical Reactions Analysis

Chemical Reactions of 2-Butyl-indolizine

This compound participates in various chemical reactions due to its electron-rich nature, which facilitates interactions with electrophiles.

Electrophilic Aromatic Substitution

This reaction involves the substitution of a hydrogen atom on the indolizine ring with an electrophile. The presence of electron-rich sites on the indolizine allows for such substitutions, often requiring Lewis acids or activating agents to proceed efficiently.

Photooxygenation

Photooxygenation reactions involve the interaction of indolizines with singlet oxygen, leading to the formation of peroxidic intermediates. These reactions can result in ring cleavage and the formation of new compounds, depending on the solvent and sensitizers used .

Cycloaddition Reactions

Indolizines can participate in [8+2] cycloaddition reactions with alkynes, forming complex heterocyclic systems known as cyclazines. These reactions are facilitated by catalysts like palladium and can lead to the formation of novel compounds with potential applications .

Analytical Techniques for this compound

To assess the purity and identify structural features of this compound, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed.

Comparison with Similar Compounds

Comparison with Similar Indolizine Derivatives

Chemical Reactivity

- Acylation and Electrophilic Substitution: 2-Methylindolizine undergoes acylation predominantly at the 3-position, with minor 1-substituted isomers formed due to ambiphilic reactivity . In contrast, the butyl group in 2-Butyl-indolizine may sterically hinder electrophilic attacks, redirecting reactivity to less hindered positions. However, direct studies on its acylation are lacking.

Lithiation and Functionalization :

Lithiation of 2-substituted indolizines (e.g., 2-phenylindolizine) occurs regioselectively at the 5-position, enabling formylation or halogenation . The butyl group’s electron-donating nature could modulate lithiation efficiency compared to electron-withdrawing substituents.

Structural and Spectroscopic Properties

- NMR Analysis :

The butyl group in this compound generates distinct proton signals (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups), differing from methyl or acetyl substituents, which show simpler splitting patterns . - Melting Point : The compound’s low melting point (75–77°C) reflects its oily consistency, contrasting with crystalline derivatives like ethyl 7-acetylindolizine (mp >100°C) .

Q & A

Q. How should researchers validate the selectivity of this compound for a target protein?

- Methodological Answer : Perform counter-screens against related proteins (e.g., kinase panels). Use techniques like surface plasmon resonance (SPR) to measure binding kinetics (Kd, Kon/Koff). Cross-validate with genetic knockout or RNAi models to confirm target specificity .

Literature and Collaboration

Q. How can researchers identify knowledge gaps in this compound research during literature reviews?

- Methodological Answer : Conduct scoping reviews using databases (PubMed, SciFinder) with keywords like “indolizine derivatives” and “structure-activity relationships.” Map trends in publication dates, assay types, and therapeutic areas. Engage in interdisciplinary collaborations to explore understudied applications (e.g., materials science) .

Q. What criteria should guide the selection of secondary data for comparative studies on indolizines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.